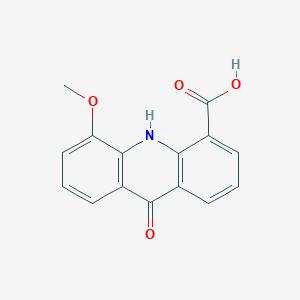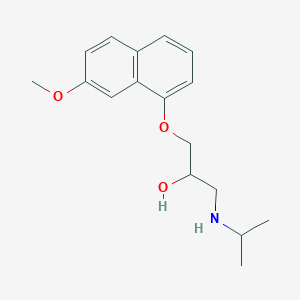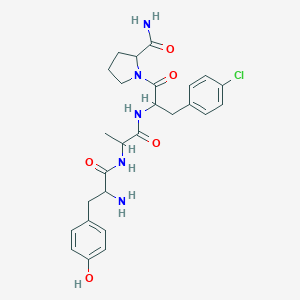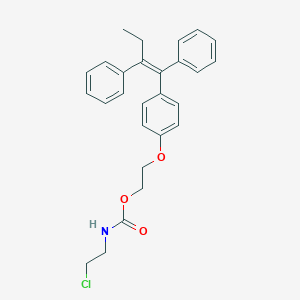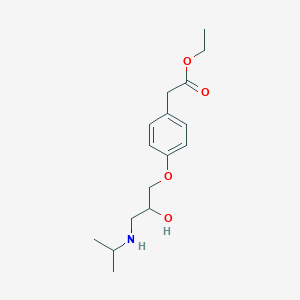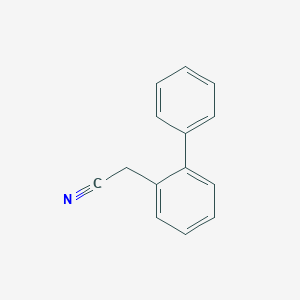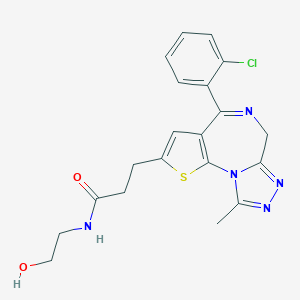
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a type of diazepine that has been synthesized using a specific method. In
Mechanism Of Action
The mechanism of action of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. This compound acts as a GABA receptor agonist, which enhances the inhibitory effects of GABA in the brain. This leads to a decrease in neuronal activity, resulting in anxiolytic and sedative effects.
Biochemical And Physiological Effects
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has been found to have several biochemical and physiological effects. The compound has been found to reduce anxiety, induce sedation, and promote sleep. It has also been found to have anticonvulsant properties. The compound has been found to have a short half-life and is rapidly metabolized in the liver.
Advantages And Limitations For Lab Experiments
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has several advantages and limitations for lab experiments. The compound has been found to be effective in inducing sedation and reducing anxiety in animal models. It has also been found to have anticonvulsant properties. However, the compound has a short half-life and is rapidly metabolized in the liver, which limits its use in long-term experiments.
Future Directions
There are several future directions for the study of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-. One potential direction is the further study of the compound's potential use in the treatment of anxiety disorders, insomnia, and other related conditions. The compound's potential use in the treatment of epilepsy and other neurological disorders could also be explored. The development of new analogs of the compound with improved pharmacokinetic properties could also be an area of future research. Additionally, the study of the compound's effects on different GABA receptor subtypes could provide further insights into its mechanism of action.
Synthesis Methods
The synthesis of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- involves the use of specific chemical reagents and procedures. The synthesis process involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-methylthiazole to obtain 2-chloro-N-(2-hydroxyethyl)-5-methylthiazole-4-carboxamide. This compound is then reacted with 2-amino-1,3-thiazole to obtain 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanamide. The synthesis method has been optimized to obtain high yields of the compound.
Scientific Research Applications
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has been studied for its potential applications in the field of medicine. This compound has been found to have anxiolytic and sedative properties. It has been studied for its potential use in the treatment of anxiety disorders, insomnia, and other related conditions. The compound has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
properties
CAS RN |
105219-71-4 |
|---|---|
Product Name |
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- |
Molecular Formula |
C20H20ClN5O2S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C20H20ClN5O2S/c1-12-24-25-17-11-23-19(14-4-2-3-5-16(14)21)15-10-13(29-20(15)26(12)17)6-7-18(28)22-8-9-27/h2-5,10,27H,6-9,11H2,1H3,(H,22,28) |
InChI Key |
XCIBCWSIJVNUEI-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)NCCO)C(=NC2)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)NCCO)C(=NC2)C4=CC=CC=C4Cl |
Other CAS RN |
105219-71-4 |
synonyms |
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4- (2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



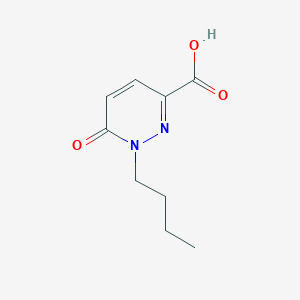
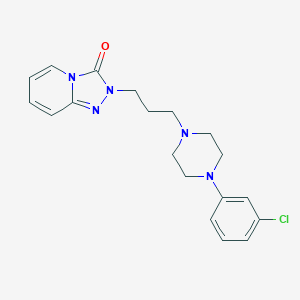
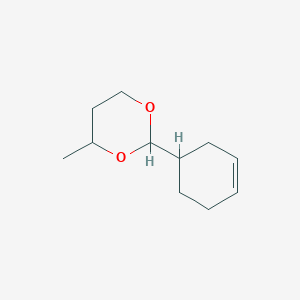
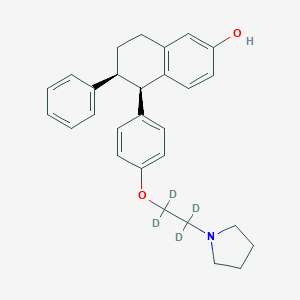
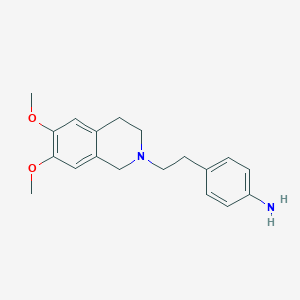
![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)
